

Application Notes and Protocols for Bisphenol S-d8 Sample Preparation

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Compound of Interest

Compound Name: 24 Bisphenol S-d8

Cat. No.: B15354508

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Introduction

Bisphenol S-d8 (BPS-d8) is the deuterated form of Bisphenol S (BPS), a common substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. Due to its structural similarity to the native compound, BPS-d8 is an ideal internal standard for isotope dilution analysis. This technique is widely employed for the accurate quantification of BPS and other bisphenol analogues in a variety of complex matrices, including food, environmental, and biological samples. The use of an isotopically labeled internal standard like BPS-d8 is crucial to compensate for matrix effects and potential analyte losses during sample preparation and analysis, thereby ensuring high accuracy and precision.^{[1][2]}

The primary analytical technique for the detection of BPS and its analogues, in conjunction with BPS-d8 as an internal standard, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[3][4]} This method offers high sensitivity and selectivity, which are essential for detecting the low concentrations of these compounds often found in various samples. Sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest prior to LC-MS/MS analysis. Common extraction techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

This document provides detailed protocols for the sample preparation of various matrices using BPS-d8 as an internal standard for the quantification of Bisphenol S and other bisphenols.

Experimental Protocols

Protocol 1: Extraction of Bisphenols from Solid Foodstuffs (e.g., Ready-Made Meals)

This protocol is based on an ultrasound-assisted extraction followed by solid-phase extraction (SPE) for cleanup.

Materials and Reagents:

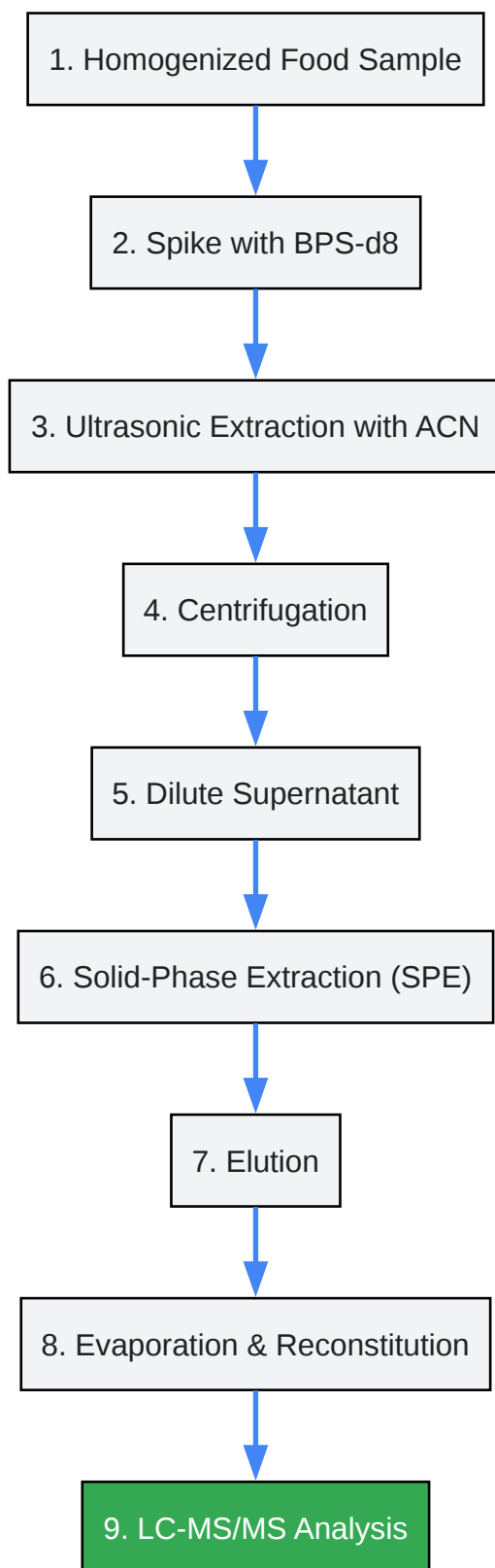
- Bisphenol S-d8 (BPS-d8) internal standard solution
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Sand
- Strata-X SPE cartridges (or equivalent)
- Polypropylene centrifuge tubes (15 mL and 50 mL)
- Ultrasonic bath
- Centrifuge
- SPE manifold
- Nitrogen evaporator

Procedure:

- Sample Homogenization: Weigh approximately 1 g of the homogenized food sample into a 15 mL polypropylene centrifuge tube.[\[4\]](#)
- Internal Standard Spiking: Spike the sample with the BPS-d8 internal standard solution.

- Extraction: Add 6 mL of acetonitrile to the tube. Vortex for 30 seconds and then sonicate for 30 seconds.[\[4\]](#)
- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.[\[4\]](#)
- Dilution: Decant the supernatant into a 60 mL glass tube and add 40 mL of water.[\[4\]](#)
- SPE Cartridge Conditioning: Condition a Strata-X SPE cartridge with 10 mL of acetonitrile followed by 10 mL of 20% acetonitrile in water.[\[4\]](#)
- Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a suitable solvent to remove interferences (e.g., 10 mL of 20% acetonitrile in water).
- Elution: Elute the analytes with 10 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase (e.g., 1 mL of methanol/water mixture) for LC-MS/MS analysis.

Workflow for Solid Foodstuff Sample Preparation



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Caption: Workflow for the extraction of bisphenols from solid food samples.

Protocol 2: Extraction of Bisphenols from Liquid Samples (e.g., Breast Milk, Infant Formula)

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials and Reagents:

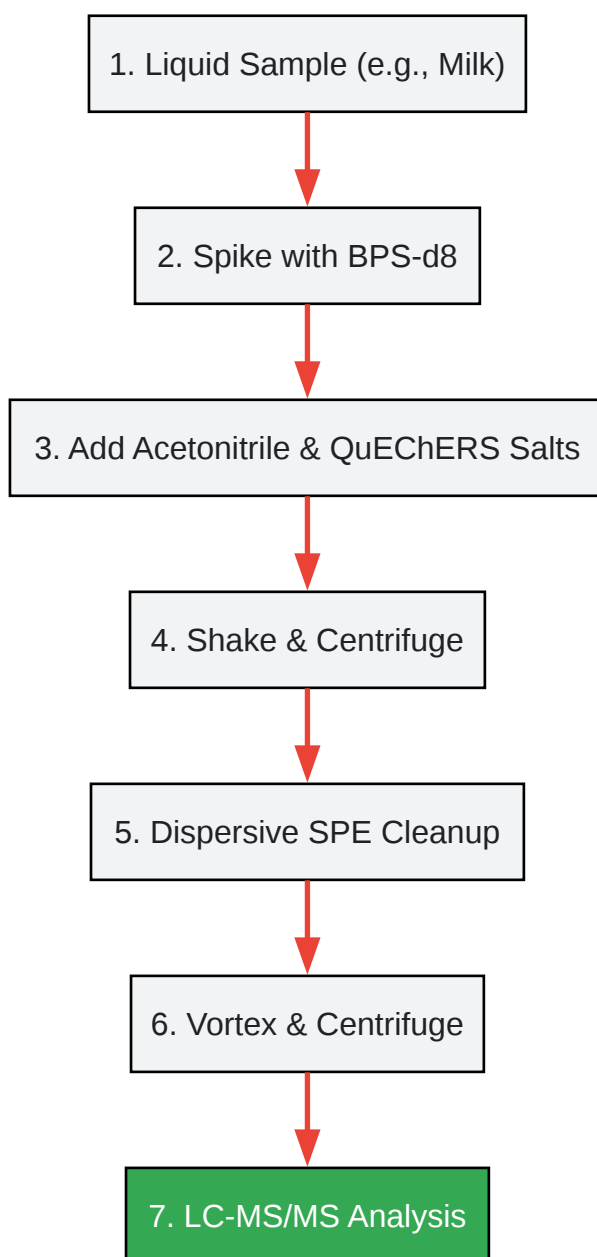
- Bisphenol S-d8 (BPS-d8) internal standard solution
- Acetonitrile (ACN), LC-MS grade
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
- Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
- Polypropylene centrifuge tubes (50 mL)
- Centrifuge
- Vortex mixer

Procedure:

- Sample Measurement: Place 5 mL of the liquid sample (e.g., breast milk) into a 50 mL polypropylene centrifuge tube.[\[5\]](#)
- Internal Standard Spiking: Spike the sample with the BPS-d8 internal standard solution.[\[5\]](#)
- Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts to the tube.
- Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at a high speed (e.g., 5000 rpm) for 5 minutes.
- Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.

- Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.
- Final Extract: Take the supernatant for direct injection into the LC-MS/MS system or evaporate and reconstitute in the mobile phase if further concentration is needed.

Workflow for Liquid Sample Preparation using QuEChERS



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Caption: QuEChERS workflow for bisphenol extraction from liquid samples.

Protocol 3: Extraction of Bisphenols from Urine

This protocol involves enzymatic hydrolysis to account for conjugated bisphenols, followed by solid-phase extraction.

Materials and Reagents:

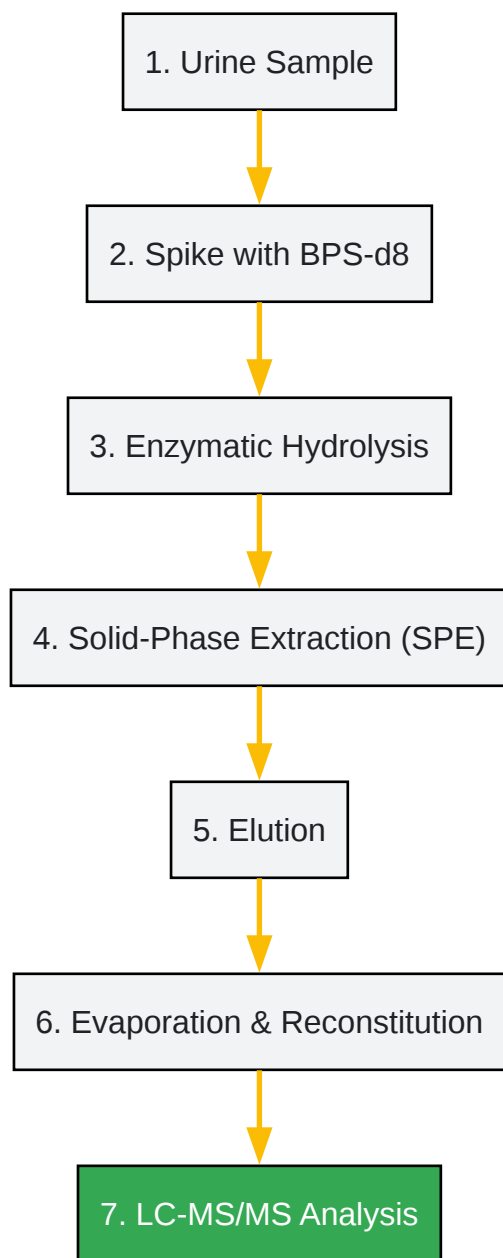
- Bisphenol S-d8 (BPS-d8) internal standard solution
- β -glucuronidase enzyme solution[5]
- Ammonium acetate buffer
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Polypropylene tubes
- Incubator/water bath (37°C)
- SPE manifold
- Nitrogen evaporator

Procedure:

- Sample Preparation: Place a measured volume of urine (e.g., 1 mL) into a polypropylene tube.
- Internal Standard Spiking: Spike the sample with the BPS-d8 internal standard solution.
- Enzymatic Hydrolysis: Add β -glucuronidase in an ammonium acetate buffer to the urine sample to deconjugate the bisphenol glucuronides.[5] Incubate at 37°C for a specified period (e.g., 16-18 hours).[5]

- SPE Cleanup:
 - Condition an Oasis HLB SPE cartridge with methanol followed by water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with water to remove salts and other polar interferences.
 - Dry the cartridge under vacuum.
- Elution: Elute the bisphenols with methanol or another suitable organic solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Workflow for Bisphenol Extraction from Urine



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Caption: Workflow for the analysis of total bisphenols in urine samples.

Data Presentation

The following tables summarize quantitative data from various studies utilizing BPS-d8 as an internal standard.

Table 1: Method Performance for Bisphenol Analysis in Food Samples

Matrix	Analyte	Recovery (%)	LOD (ng/g or µg/kg)	LOQ (ng/g or µg/kg)	Reference
Ready-Made Meals	BPS	Not specified	0.025 - 0.140 µg/kg	Not specified	[3]
Total Diet Food	BPS	92.4 - 104	0.0017 - 3.1 ng/g	Not specified	[4]
Vegetables & Fruits	BPA	> 90	0.01 - 0.20 µg/kg	0.04 - 0.60 µg/kg	[1][2]
Infant Formula	BPS	Not specified	0.19 ng/g	0.19 ng/g	[6]
Sweetened Condensed Milk	BPS	Not specified	Not specified	< 0.3-0.7 ng/mL	[5]

Table 2: Method Performance for Bisphenol Analysis in Biological Samples

Matrix	Analyte	Recovery (%)	LOD (ng/mL)	LOQ (ng/mL)	Reference
Urine	Various Bisphenols	92 - 112	Not specified	0.05 - 2.2	[7]

Note: "Not specified" indicates that the information was not provided in the cited search results. LOD (Limit of Detection) and LOQ (Limit of Quantification) are key parameters indicating the sensitivity of the analytical method.

Conclusion

The use of Bisphenol S-d8 as an internal standard in isotope dilution mass spectrometry is a robust and reliable approach for the quantification of Bisphenol S and other bisphenol analogues in a wide range of sample matrices. The protocols outlined above, including ultrasound-assisted extraction, QuEChERS, and enzymatic hydrolysis followed by solid-phase extraction, provide effective means to prepare samples for subsequent LC-MS/MS analysis.

The selection of the appropriate sample preparation technique will depend on the specific matrix and the analytical objectives. The provided quantitative data demonstrates that these methods can achieve the low detection limits required for human biomonitoring and food safety applications.

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